molecular formula C9H16O2 B14675454 5,5-Diethyl-4-methyloxolan-2-one CAS No. 34405-54-4

5,5-Diethyl-4-methyloxolan-2-one

Cat. No.: B14675454
CAS No.: 34405-54-4
M. Wt: 156.22 g/mol
InChI Key: YLLOFPJMSYEHRG-UHFFFAOYSA-N
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Description

5,5-Diethyl-4-methyloxolan-2-one is a chemical compound with a unique structure that includes an oxolane ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-4-methyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl ketone with a suitable aldehyde in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5,5-Diethyl-4-methyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to more saturated forms.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5,5-Diethyl-4-methyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Diethyl-4-methyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

    5-Butyl-4-methyloxolan-2-one: Similar structure but with a butyl group instead of ethyl.

    5,5-Dimethyl-4-methyloxolan-2-one: Similar structure but with two methyl groups instead of ethyl.

Uniqueness: 5,5-Diethyl-4-methyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

34405-54-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

5,5-diethyl-4-methyloxolan-2-one

InChI

InChI=1S/C9H16O2/c1-4-9(5-2)7(3)6-8(10)11-9/h7H,4-6H2,1-3H3

InChI Key

YLLOFPJMSYEHRG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(CC(=O)O1)C)CC

Origin of Product

United States

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